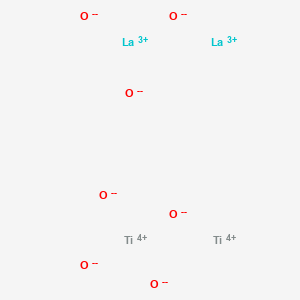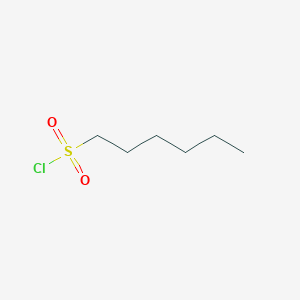
Basic Red 51
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Basic Red 51 and related compounds involves chemical reactions that yield vibrant colors, applicable in dyes and pigments. Studies have focused on optimizing the synthesis process, exploring the use of aryldiazonium salts as nitrogen-based Lewis acids for the facile synthesis of tuneable azophosphonium salts, a concept inspired by the commercial dyes like Basic Red 51 (Habraken et al., 2018). Additionally, the economies of synthesis are analyzed for efficiency and sustainability in dye manufacturing, emphasizing atom, step, and redox economy principles (Newhouse et al., 2009).
Molecular Structure Analysis
Understanding the molecular structure of Basic Red 51 is crucial for its application and environmental management. The molecular analysis methodologies for process synthesis, focusing on optimizing processing routes and maximizing production efficiency at the molecular level, offer insights into the compound's structure and reactivity (Zhu, 2018).
Chemical Reactions and Properties
Basic Red 51's chemical reactions and properties, particularly its photodegradation, have been studied to mitigate its environmental impact. Research using zinc oxide nanoparticles has shown potential for the efficient photodegradation of Basic Red 51 in water, indicating a promising method for removing dye pollutants from wastewater (Yashni et al., 2020).
Physical Properties Analysis
The analysis of Basic Red 51's physical properties includes studies on its adsorption behavior and interactions with various materials. Techniques such as square wave voltammetry have been developed for the determination of Basic Red 51 in environmental samples, highlighting its widespread use and the need for monitoring its concentration in water bodies (Corrêa et al., 2020).
Chemical Properties Analysis
Investigations into the chemical properties of Basic Red 51 focus on its interaction with light and potential for photoelectrocatalytic oxidation. The development of bicomposite photoanodes for the oxidation of Basic Red 51 under UV and visible light irradiation shows significant promise for water treatment applications, demonstrating the dye's reactivity and the potential for its degradation in contaminated water (Fraga et al., 2013).
Applications De Recherche Scientifique
Scientific Field: Toxicology
- Methods of Application or Experimental Procedures : The cytotoxicity of Basic Red 51 has been studied in monolayer and 3D skin models using human keratinocytes (HaCaT). The dye’s impact on cell cycle, apoptosis, and reactive oxygen species (ROS) production was examined .
- Results or Outcomes : The study found that Basic Red 51 can induce cell injury and apoptosis, with fragmented nuclei observed in the 3D artificial epidermis. The dye was also found to induce ROS, leading to an increase in the levels of 8-oxo-dG, a marker of oxidative stress .
Scientific Field: Cosmetology
- Summary of Application : Basic Red 51 is used as a semi-permanent hair dye . It is used to color the hair and is present in 0.11% of cosmetics .
- Methods of Application or Experimental Procedures : The dye is applied directly to the hair. The maximum allowable limits and concentrations are dependent on the use of the ingredient in: (a) Oxidation dye for hair coloring: After mixing under oxidation conditions, the maximum content applied to the hair shall not exceed 0.5%. (b) Non-oxidizing dye for hair coloring: 1.0% .
Scientific Field: Textile Industry
- Summary of Application : Basic Red 51 is used in the textile industry for dyeing acrylic and blended fabrics .
- Methods of Application or Experimental Procedures : The dye is applied to the fabric. The dye bath pH stable range for application is 4 7 .
- Results or Outcomes : The dye colors the fabric. The resulting color is described as red light blue .
Scientific Field: Cosmetics
- Summary of Application : Basic Red 51 is used in various cosmetic products .
- Methods of Application or Experimental Procedures : The dye is used as a colorant in various cosmetic products. The specific method of application varies depending on the product .
- Results or Outcomes : The dye imparts color to the cosmetic products. It is present in 0.11% of cosmetics .
Scientific Field: Jute and Coir Dyeing
- Summary of Application : Basic Red 51 is used for dyeing jute and coir .
- Methods of Application or Experimental Procedures : The dye is applied directly to the jute and coir. The specific method of application and the dye bath pH stable range can vary .
- Results or Outcomes : The dye colors the jute and coir .
Scientific Field: Paper Coloring
Propriétés
IUPAC Name |
4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N5.ClH/c1-16(2)12-7-5-11(6-8-12)14-15-13-17(3)9-10-18(13)4;/h5-10H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDXSXLYLMHYJA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874049 | |
| Record name | 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Basic Red 51 | |
CAS RN |
77061-58-6, 12270-25-6, 1016649-33-4 | |
| Record name | 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77061-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic Red 51 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077061586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-1,3-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[4-(dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Basic Red 51 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC RED 51 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7A946JJ6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)






![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)

![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
